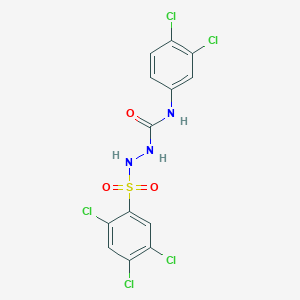![molecular formula C15H19N5O3S B2550532 ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1013770-37-0](/img/structure/B2550532.png)
ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C15H19N5O3S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
Research demonstrates the synthesis and application of related heterocyclic compounds, such as pyrazole and thiazolo[5,4-c]pyridine derivatives, in exploring antioxidant activities. For instance, the synthesis and reactions of selenolopyridine derivatives, showcasing remarkable antioxidant properties compared to ascorbic acid, suggest a similar potential for the targeted compound in antioxidant studies (R. Zaki et al., 2017).
Computational Studies and Chemical Interactions
Computational studies and characterizations of related compounds, such as pyrrole derivatives, through spectroscopic analyses and quantum chemical calculations, offer a basis for understanding the molecular interactions and stability of the specified compound. This includes insights into dimer formations and nucleophilic attack sites, providing a foundation for designing molecules with desired chemical properties (R. N. Singh et al., 2014).
Biological Activity and Heterocyclic Synthesis
Studies on the preparation and reactions of pyrazolin and thiazolo[3,2-a]pyrimidine derivatives reveal their significant biological activities, including antimicrobial properties. Such research underscores the potential of the specified compound in the development of new antimicrobial agents or biocidal products, emphasizing the versatility of thiazolo[5,4-c]pyridine structures in medicinal chemistry (M. Youssef et al., 2011).
Antimicrobial and Insecticidal Applications
Exploratory syntheses of novel heterocyclic compounds incorporating thiophene moieties and their assessment as potential antimicrobial agents against various pathogens indicate a promising research direction. The documented activity of related compounds against Aspergillus fumigates and other microbial strains suggests that the specified compound may also possess valuable antimicrobial or insecticidal properties (Y. Mabkhot et al., 2016).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of action
Pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the primary targets of this compound.
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrazole derivatives are known to exhibit diverse biological activities , suggesting that they might interact with their targets in various ways.
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Given the broad spectrum of biological activities exhibited by pyrazole derivatives , it’s likely that the compound could affect multiple pathways.
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyrazole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
ethyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-4-23-15(22)20-6-5-10-12(8-20)24-14(16-10)17-13(21)11-7-9(2)19(3)18-11/h7H,4-6,8H2,1-3H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTQIMUICXFJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=NN(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromo-3-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2550450.png)
![N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550453.png)
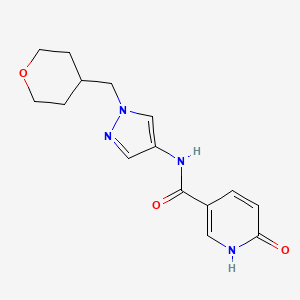
![5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2550455.png)
![4-(5-{[(4-chloro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2550456.png)
![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550457.png)
![5-(3-chloro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2550459.png)

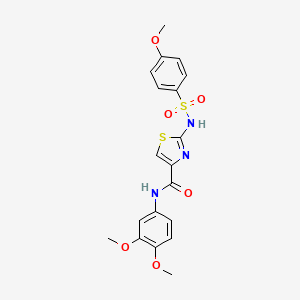
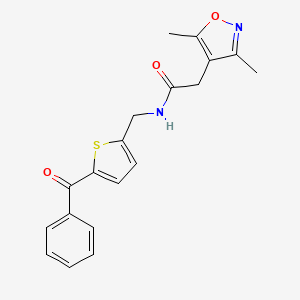
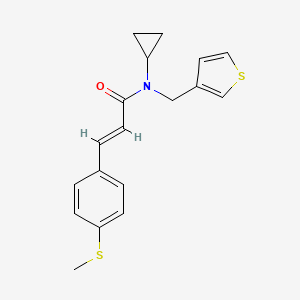

![3-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2550470.png)
